

## **AE9C90CB** discovery and synthesis pathway

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A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A Covalent Inhibitor of KRAS G12C

For decades, the KRAS oncogene was considered "undruggable" due to its unique structural characteristics. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and irreversible inhibitor of the KRAS G12C mutant, represents a significant breakthrough in oncology. This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of Sotorasib, intended for researchers, scientists, and drug development professionals.

### **Discovery of Sotorasib**

The journey to discover Sotorasib began with a new understanding of the KRAS protein's structure. The G12C mutation, present in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, introduces a reactive cysteine residue. This cysteine became the target for developing covalent inhibitors.[1] Initial efforts focused on a hidden pocket on the KRAS protein, known as the switch-II pocket (S-IIP).[2]

Through extensive screening of cysteine-reactive compounds, a novel inhibitor scaffold was identified.[3] Medicinal chemistry efforts then optimized this initial hit, leading to the development of Sotorasib. A key challenge in the development process was addressing the presence of atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. Strategies were employed to identify a lead molecule with stable atropisomeric properties suitable for drug development.[4]



#### **Mechanism of Action**

Sotorasib functions by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2] This covalent bond is formed within the switch-II pocket, which is only accessible when the KRAS protein is in its inactive, GDP-bound state. By forming this irreversible bond, Sotorasib locks the KRAS G12C protein in its inactive state, preventing it from being reactivated. This targeted approach ensures high specificity for the mutant protein with minimal effects on the wild-type KRAS protein.

The inhibition of KRAS G12C by Sotorasib leads to the suppression of downstream signaling pathways that are crucial for tumor cell growth and survival, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling ultimately leads to the inhibition of tumor growth and, in some cases, tumor regression.

## **Quantitative Data Summary**

The efficacy of Sotorasib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data related to its bioactivity and clinical performance.

Table 1: Preclinical Bioactivity of Sotorasib

Assay	Cell Line	IC50 Value	Reference
p-ERK1/2 Inhibition	MIA PaCa-2	0.070 μΜ	
Cellular Viability (72h)	MIA PaCa-2	0.005 μΜ	
Cellular Viability (72h)	NCI-H358	~0.006 μM	
Cellular Viability (72h)	A549 (KRAS G12S)	36.5 μΜ	-

Table 2: Clinical Efficacy of Sotorasib in the CodeBreak 100 Trial (NSCLC)



Parameter	Value	Patient Population	Reference
Objective Response Rate (ORR)	37.1%	Advanced NSCLC	
Median Progression- Free Survival (PFS)	6.8 months	Advanced NSCLC	-
Median Overall Survival (OS)	12.5 months	Advanced NSCLC	-
Disease Control Rate (DCR)	80.6%	Advanced NSCLC	-

Table 3: Pharmacokinetic Parameters of Sotorasib

Parameter	Value	Population	Reference
Maximum Serum Concentration (Cmax)	7.5 μg/mL	Patients with NSCLC and CRC (960 mg daily dose)	
Area Under the Curve (AUC)	65.3 h·μg/mL	Patients with NSCLC and CRC (960 mg daily dose)	
Elimination Half-life (t1/2,z)	5.5 h	Patients with NSCLC and CRC (960 mg daily dose)	

# Experimental Protocols p-ERK1/2 Inhibition Assay

This protocol describes a method to assess the potency of Sotorasib in inhibiting the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK1/2.

#### 1. Cell Seeding:

• Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.



#### 2. Serum Starvation:

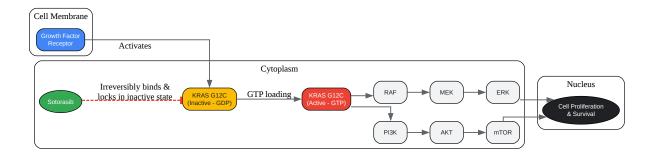
- Replace the growth medium with a serum-free medium and incubate for 24 hours.
- 3. Compound Treatment:
- Treat the cells with various concentrations of Sotorasib (e.g., 0.1 nM to 10  $\mu$ M) for 2 hours.
- 4. Stimulation:
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce ERK phosphorylation.
- 5. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- 6. Western Blotting:
- Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against p-ERK1/2 and total-ERK1/2.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- 7. Detection and Data Analysis:
- Visualize the protein bands using a chemiluminescent substrate.
- Quantify the band intensities and calculate the ratio of p-ERK to total-ERK.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value.



## **Synthesis Pathway**

The chemical synthesis of Sotorasib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by key coupling reactions to introduce the various substituents. A critical step in the synthesis is a Suzuki coupling reaction to form a key biaryl bond. The synthesis also involves an amidation reaction and a nucleophilic aromatic substitution. The final step often involves the isolation of the desired atropisomer. A commercial manufacturing process has been developed to enable the large-scale production of Sotorasib.

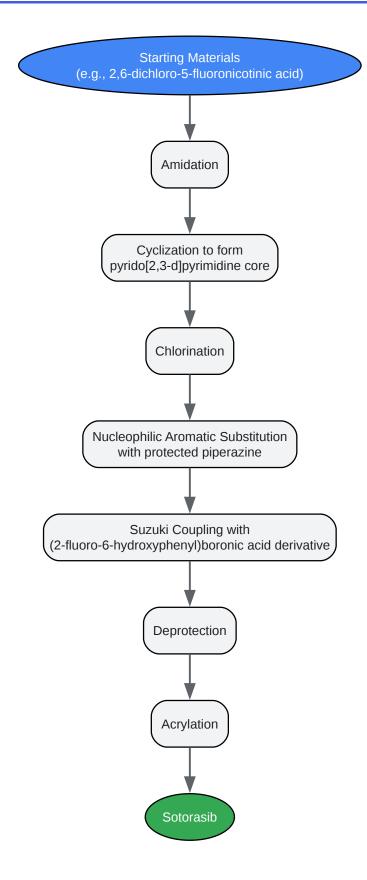
#### **Visualizations**



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Caption: KRAS G12C signaling pathway and Sotorasib's point of inhibition.





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Caption: Simplified workflow for the synthesis of Sotorasib.



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